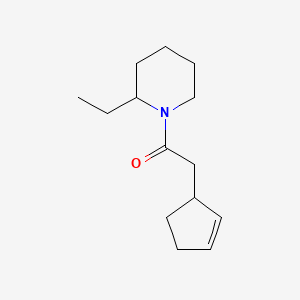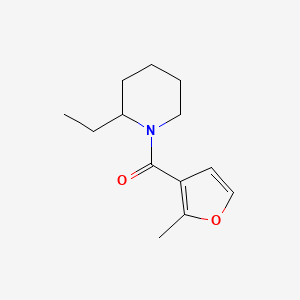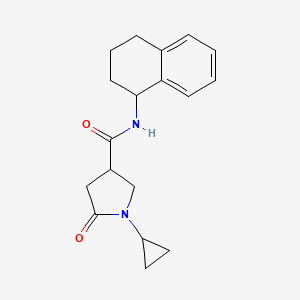
1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications. It is a member of the indole class of compounds and has been studied for its mechanism of action, physiological effects, and potential use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide is not fully understood, but it has been shown to act as an inhibitor of certain enzymes and receptors in the body. It has been suggested that it may have an effect on the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide in laboratory experiments include its potential therapeutic applications, as well as its ability to inhibit certain enzymes and receptors. However, its limitations include its limited solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide. These include further studies on its mechanism of action, as well as its potential use in the treatment of various diseases. Additionally, studies on its potential toxicity and side effects are needed to fully understand its safety profile. Further research may also explore its potential use in combination with other compounds for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications and ability to inhibit certain enzymes and receptors. Its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments, have been studied extensively. Future research may explore its mechanism of action, potential toxicity, and use in combination with other compounds for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide involves the reaction of oxalyl chloride with 1-methylindole-3-carboxylic acid to form the corresponding acid chloride. This intermediate is then reacted with oxolane-2-methanol to yield the final product.
Applications De Recherche Scientifique
1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide has been studied for its potential use in scientific research in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17-10-13(12-6-2-3-7-14(12)17)15(18)16-9-11-5-4-8-19-11/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNKATVSQOGQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)
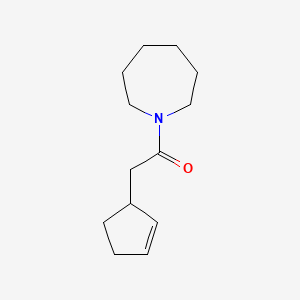
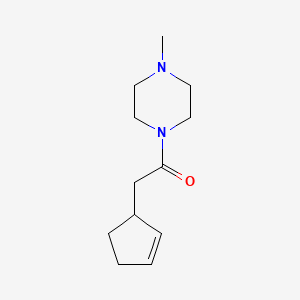
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)

